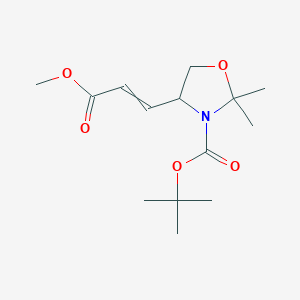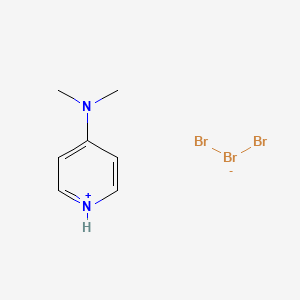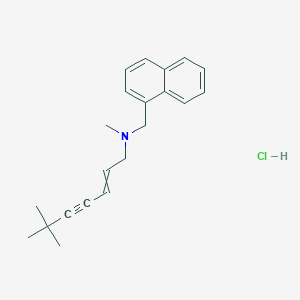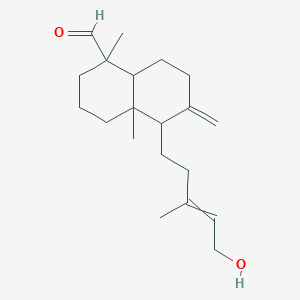![molecular formula C17H11F6N7O B12432999 (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selinexor, also known as KPT-330, is an oral small molecule drug that selectively inhibits nuclear export. It specifically targets exportin 1, a protein responsible for transporting various molecules, including tumor suppressor proteins and growth regulators, from the nucleus to the cytoplasm. By inhibiting exportin 1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells . Selinexor has shown efficacy in treating various cancers, including multiple myeloma and diffuse large B-cell lymphoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selinexor involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a triazole ring and the introduction of trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the triazole intermediate with a pyrazine derivative under mild conditions .
Industrial Production Methods
Industrial production of Selinexor follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Selinexor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to study the oxidative stability of Selinexor.
Reduction: Reducing agents such as sodium borohydride are employed to investigate the reduction pathways.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are formed through processes like hydroxylation and conjugation .
科学的研究の応用
Selinexor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective inhibition of nuclear export.
Biology: Investigated for its role in modulating cellular processes like apoptosis and cell cycle regulation.
Medicine: Approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma. .
Industry: Utilized in the development of new therapeutic agents targeting nuclear export pathways.
作用機序
Selinexor exerts its effects by inhibiting exportin 1, thereby trapping tumor suppressor proteins and growth regulators in the nucleus. This leads to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells. Additionally, Selinexor modulates the STAT3 signaling pathway, which plays a pivotal role in mediating inflammation .
類似化合物との比較
Similar Compounds
Eltanexor: Another selective inhibitor of nuclear export with similar mechanisms of action.
Goniothalamin: A natural substance that also inhibits exportin 1.
Valtrate: Another natural compound with nuclear export inhibitory properties.
Uniqueness
Selinexor is unique due to its high specificity for exportin 1 and its ability to effectively trap tumor suppressor proteins in the nucleus. This specificity makes it a potent therapeutic agent for treating cancers that are resistant to other forms of treatment .
特性
分子式 |
C17H11F6N7O |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31) |
InChIキー |
DEVSOMFAQLZNKR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)

![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)


![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)


![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)
